3-(dimethylamino)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide
説明
3-(Dimethylamino)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide is a heterocyclic compound featuring a benzamide core linked via a methyl group to a pyrazole ring substituted with pyridin-3-yl and methyl groups. The dimethylamino substituent on the benzamide moiety enhances solubility and may influence electronic properties, making it relevant in medicinal chemistry and materials science. This article compares its structural, synthetic, and physicochemical attributes with analogous compounds, leveraging data from diverse sources to highlight key similarities and differences.
特性
IUPAC Name |
3-(dimethylamino)-N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-23(2)16-8-4-6-14(10-16)19(25)21-13-17-11-18(22-24(17)3)15-7-5-9-20-12-15/h4-12H,13H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAXTLOUYAELOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)C3=CC(=CC=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazolyl-pyridinyl intermediate, followed by its coupling with a benzamide derivative. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. These reactors allow for precise control over reaction parameters, leading to consistent product quality. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often emphasized to reduce the environmental impact of the production process.
化学反応の分析
Types of Reactions
3-(dimethylamino)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines or alcohols.
科学的研究の応用
Biological Activities
The compound exhibits several biological activities that make it a candidate for further research and development:
1. Anticancer Activity
- Mechanism : Compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines. They often act by inhibiting key signaling pathways involved in tumor growth, such as the mTORC1 pathway.
- Case Study : A study demonstrated that derivatives of this compound reduced mTORC1 activity and increased autophagic markers, suggesting potential as novel anticancer agents .
2. Antimicrobial Properties
- Mechanism : The compound may inhibit bacterial growth through disruption of cell wall synthesis and interference with metabolic pathways.
- Case Study : Research has indicated that related pyrazole derivatives exhibit broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria, highlighting their potential in treating infections .
3. Anti-inflammatory Effects
- Mechanism : The compound inhibits cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response.
- Case Study : Studies have reported IC50 values in the nanomolar range for related compounds, indicating strong anti-inflammatory activity .
Structure-Activity Relationships (SAR)
Understanding the SAR of 3-(dimethylamino)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide is essential for optimizing its biological activity. Key factors include:
| Factor | Influence |
|---|---|
| Substituents on the Pyrazole Ring | Variations can significantly affect potency and selectivity against different cancer types. |
| Positioning of the Pyridine Moiety | Orientation can influence interaction with target proteins. |
| Functional Groups on Benzamide | Modifications can enhance solubility and metabolic stability. |
Summary of Biological Activities
作用機序
The mechanism of action of 3-(dimethylamino)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Pyrazole-Based Benzamides
Key Observations :
Pyrazol-5-Amine Derivatives ( )
| Compound Name | Substituents | Molecular Weight (ESIMS) |
|---|---|---|
| N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine | Ethylamino | 203 [M+H]$^+$ |
| N-Methyl-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine | Phenyl, methylamino | 252 [M+2H]$^+$ |
| Target Compound | Benzamide, dimethylamino | 379 [M+H]$^+$ (estimated) |
Key Observations :
Physicochemical Properties
- Solubility: The dimethylamino group improves water solubility relative to non-polar substituents (e.g., dichloro in compounds) .
- Melting Points : Pyrazole-benzamides ( ) are typically solids; the target compound’s melting point is expected to align with analogs (150–250°C) .
- Spectroscopy : $ ^1H $ NMR aromatic signals for the pyridinyl group (δ 8.5–9.0) and benzamide protons (δ 7.5–8.0) mirror trends in and 9 .
生物活性
3-(Dimethylamino)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The compound's molecular formula is C18H21N5O, and it features a dimethylamino group and a pyrazole moiety, which are known to enhance biological activity. Its structure can be represented as follows:
Biological Activity Overview
The biological activity of the compound can be categorized into several key areas:
-
Anti-inflammatory Activity :
- The compound has shown promise in inhibiting pro-inflammatory cytokines such as TNF-alpha in various in vitro studies. For instance, derivatives of aminopyrazoles have been documented to reduce LPS-induced TNF-alpha release in macrophage models, indicating potential for treating inflammatory diseases .
-
Anticancer Properties :
- In vitro assays have demonstrated that the compound exhibits antiproliferative effects against several cancer cell lines. For example, modifications in the pyrazole structure led to significant inhibition of cell growth in HepG2 (liver cancer) and HeLa (cervical cancer) cells . The mean growth inhibition percentages were reported as 54.25% and 38.44%, respectively.
- Neuroprotective Effects :
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Kinases : The compound may act as an inhibitor of specific kinases involved in inflammatory pathways, such as MK2, which is crucial for TNF-alpha synthesis .
- Modulation of Receptor Activity : Similar compounds have been identified as positive allosteric modulators for metabotropic glutamate receptors, suggesting that this compound could influence neurotransmission and neuroinflammation .
Case Studies
Several studies highlight the biological activity of related compounds:
- Study on Anti-inflammatory Effects :
- Antiproliferative Activity Assessment :
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-(dimethylamino)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves coupling pyrazole and benzamide precursors via amide bond formation. Key steps include:
- Use of coupling agents (e.g., EDCI/HOBt) in anhydrous solvents like DMF or THF under inert atmospheres .
- Optimization of temperature (e.g., 0–25°C for sensitive intermediates) and reaction time (12–24 hours for complete conversion) .
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the final compound .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodology :
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) confirms structural integrity, including pyrazole ring substitution patterns and dimethylamino group integration .
- High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
- X-ray crystallography resolves stereochemical ambiguities, particularly for crystalline derivatives .
Q. What are the compound’s solubility and stability profiles under varying pH and temperature conditions?
- Methodology :
- Solubility assessed in DMSO, ethanol, and aqueous buffers (pH 2–10) using UV-Vis spectrophotometry .
- Stability studies via HPLC monitoring under accelerated conditions (40–60°C, 75% humidity) to identify degradation products .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the compound’s reactivity or optimize its synthesis?
- Methodology :
- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites, guiding regioselective modifications .
- Molecular docking simulations identify potential binding interactions with biological targets (e.g., kinases) using software like AutoDock Vina .
Q. How can structural analogs be designed to improve target selectivity or reduce off-target effects?
- Methodology :
- Structure-Activity Relationship (SAR) studies:
- Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability .
- Modify the pyridinyl moiety to alter steric bulk and hydrogen-bonding capacity .
- Parallel synthesis of analogs followed by high-throughput screening (HTS) against target enzymes .
Q. How do researchers resolve contradictions in reported biological activity data across studies?
- Methodology :
- Dose-response curve standardization (IC₅₀/EC₅₀ comparisons) to account for assay variability .
- Cellular uptake studies (e.g., LC-MS/MS quantification) to correlate intracellular concentration with observed activity .
- Independent validation of enzyme inhibition assays (e.g., kinase profiling panels) .
Q. What strategies mitigate metabolic instability in vivo while retaining efficacy?
- Methodology :
- Pro-drug design : Mask polar groups (e.g., dimethylamino) with enzymatically cleavable moieties (e.g., esters) .
- Isotopic labeling (e.g., deuterium at metabolic hot spots) to slow CYP450-mediated degradation .
Data Analysis & Experimental Design
Q. How should researchers design experiments to validate the compound’s mechanism of action in complex biological systems?
- Methodology :
- Kinetic assays (e.g., SPR, ITC) quantify binding affinity to putative targets .
- CRISPR/Cas9 knockout models confirm target specificity by comparing activity in wild-type vs. knockout cells .
- Transcriptomic profiling (RNA-seq) identifies downstream pathways affected by treatment .
Q. What statistical approaches are critical for analyzing dose-dependent toxicity or efficacy data?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
